Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide
Overview
Description
Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide is a complex organic compound with the molecular formula C17H23N5O4S and a molecular weight of 393.5 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide typically involves multiple steps, starting with the preparation of the thiono-t-leucine derivative. The key steps include:
Boc Protection: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide can undergo various chemical reactions, including:
Oxidation: Conversion of the thiono group to sulfoxide or sulfone derivatives.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like tin chloride or iron powder.
Substitution: Using reagents like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amines.
Substitution: Various protected or functionalized derivatives.
Scientific Research Applications
Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide is unique in its structure and properties, but it can be compared to other similar compounds such as:
Boc-t-Leu-1-(6-nitro)benzotriazolide: Lacks the thiono group.
Boc-t-Leu-1-(6-nitro)benzotriazole: Different position of the nitro group.
Boc-t-Leu-1-(6-nitro)benzotriazolide sulfone: Contains a sulfone group instead of a thiono group.
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Biological Activity
Boc-Thiono-t-Leu-1-(6-nitro)benzotriazolide is a synthetic compound utilized primarily in chemical and biological research. It features a Boc-protected thioester group , a benzyl group , and a nitro-substituted benzotriazole moiety . This compound is notable for its applications in peptide synthesis and its role in studying enzyme mechanisms and protein interactions.
Chemical Structure and Properties
- Chemical Formula : C16H19N5O4S
- CAS Number : 184951-89-1
- Molecular Weight : 373.41 g/mol
The compound's structure facilitates its reactivity, particularly as a coupling reagent in peptide synthesis, where it promotes the formation of peptide bonds efficiently.
This compound acts primarily through its thioester and benzotriazole functionalities. The thioester group can form covalent bonds with nucleophiles, enabling various chemical transformations. The nitro group can undergo reduction to yield amino derivatives, which may exhibit different biological activities compared to the parent compound.
Enzyme Interactions
Research indicates that this compound can interact with specific enzymes, influencing their activity. For instance, studies have shown that benzotriazole derivatives can inhibit certain protein kinases, which are crucial in various signaling pathways related to cell growth and proliferation .
Antimicrobial Activity
Benzotriazole derivatives, including this compound, have demonstrated antimicrobial properties. In vitro studies have shown that related compounds exhibit activity against various bacterial strains and protozoan parasites. For example, benzotriazole derivatives were found to be effective against Entamoeba histolytica, with significant reductions in parasite viability at specific concentrations .
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated across different cell lines. Nitro derivatives have shown varying degrees of cytotoxic effects depending on their substituents. Notably, compounds with amino groups exhibited enhanced cytotoxicity against tumor cells .
Case Studies
- Antiparasitic Activity : A study evaluated the efficacy of benzotriazole derivatives on Trypanosoma cruzi, showing that specific compounds significantly inhibited the growth of both epimastigote and trypomastigote forms of the parasite.
- Antitumor Potential : Research focusing on the effects of benzotriazole derivatives on cancer cell lines revealed that certain modifications to the benzotriazole nucleus could enhance cytotoxicity against tumor cells while sparing normal cells .
Comparative Analysis with Related Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
Boc-ThionoSer(Bzl)-1-benzotriazolide | Lacks nitro group | Different reactivity |
Boc-ThionoSer(Bzl)-1-(4-nitro)benzotriazolide | Nitro group in different position | Varies in antimicrobial properties |
Properties
IUPAC Name |
tert-butyl N-[(2S)-3,3-dimethyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4S/c1-16(2,3)13(18-15(23)26-17(4,5)6)14(27)21-12-9-10(22(24)25)7-8-11(12)19-20-21/h7-9,13H,1-6H3,(H,18,23)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZHNCARKXYRTI-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733812 | |
Record name | tert-Butyl [(2S)-3,3-dimethyl-1-(6-nitro-1H-benzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
242483-79-0 | |
Record name | tert-Butyl [(2S)-3,3-dimethyl-1-(6-nitro-1H-benzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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